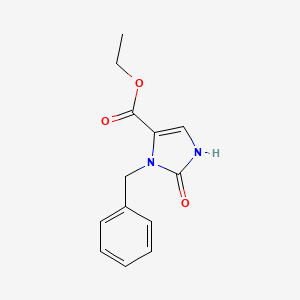

![molecular formula C25H20FN3OS B2959484 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 921921-53-1](/img/structure/B2959484.png)

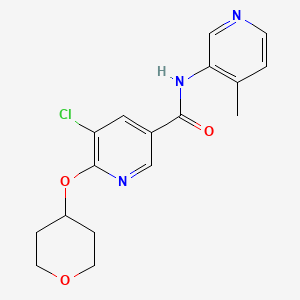

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized for various purposes. For instance, benzo[d]thiazole-based compounds have been synthesized for their potential as antimycobacterial agents . Another study synthesized a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups .Scientific Research Applications

Benzothiazoles in Medicinal Chemistry

Benzothiazoles and their derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied for their therapeutic potential, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structural simplicity of benzothiazoles, combined with their ability to serve as ligands for various biomolecules, makes them attractive scaffolds for drug discovery and development. Their pharmacological significance is underscored by the presence of benzothiazole-based drugs in clinical use for treating various diseases and disorders.

Synthetic Pathways and Biological Importance

The synthesis and functionalization of benzothiazoles have been subjects of considerable interest, aimed at developing new pharmacophores with enhanced therapeutic profiles. Research efforts have focused on innovative synthetic methodologies to access benzothiazole derivatives, exploring different substitutions and modifications to improve their biological activity and pharmacokinetic properties. This area of research is vital for the identification of novel therapeutic agents with potential applications in treating a wide range of health conditions.

Environmental Applications and Degradation

Besides their therapeutic significance, benzothiazoles have been investigated for their environmental behavior and degradation pathways. Understanding the fate and impact of these compounds in aquatic environments is essential for assessing their ecological footprint and developing strategies for mitigating their presence in water bodies. Studies have explored the biodegradation and adsorptive elimination of benzothiazoles, highlighting the importance of addressing environmental concerns associated with pharmaceuticals and industrial chemicals.

Future Directions

The ongoing research into benzothiazoles and related compounds underscores the dynamic nature of drug discovery and environmental science. Future studies will likely continue to explore the therapeutic potential of novel benzothiazole derivatives, with an emphasis on identifying compounds with favorable safety profiles and minimal environmental impact. The advancement of synthetic methodologies and the exploration of new biological targets will remain critical for expanding the utility of these compounds in medicine and beyond.

For more information on the scientific applications and research trends related to benzothiazoles and similar compounds, please refer to the detailed reviews and studies in the field:

- Therapeutic potential of benzothiazoles: a patent review (2010 – 2014) (Kamal, Hussaini, & Malik, 2015)

- Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest (Rosales-Hernández et al., 2022)

Future Directions

Mechanism of Action

Target of action

Indole derivatives are known to bind with high affinity to multiple receptors . Benzothiazole derivatives have been studied for their luminescent properties .

Mode of action

The mode of action of indole and benzothiazole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of action

The molecular and cellular effects would depend on the compound’s targets and mode of action. Some indole derivatives, for example, have been shown to have antiviral and anticancer effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, the luminescent properties of some benzothiazole derivatives have been shown to be affected by their environment .

properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3OS/c1-16-6-11-21-23(12-16)31-25(27-21)28-24(30)13-18-15-29(22-5-3-2-4-20(18)22)14-17-7-9-19(26)10-8-17/h2-12,15H,13-14H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNAFAIZNMYCAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)